2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is notable for its unique structure, which includes both piperidine and oxazoline rings, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine typically involves the following steps:
Reduction of 2,6-Dimethylpyridine: The initial step involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-1-(2-oxazolin-2-yl)piperidine can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: This compound lacks the oxazoline ring and has different chemical properties and applications.
2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine: This compound contains an additional amino group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65972-74-9 |
---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(2,6-dimethylpiperidin-1-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H18N2O/c1-8-4-3-5-9(2)12(8)10-11-6-7-13-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
VXCIYROZOLHXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1C2=NCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.